

An In-depth Technical Guide on the Chemical Structure and Properties of (+/-)-Felinine

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Compound of Interest

Compound Name: Felinine, (+/-)-

Cat. No.: B1199444

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Abstract

Felinine, a unique sulfur-containing amino acid found predominantly in the urine of domestic cats (*Felis catus*) and other members of the Felidae family, plays a crucial role in chemical communication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthesis of (+/-)-Felinine. It is intended to serve as a valuable resource for researchers in the fields of chemical ecology, animal physiology, and drug development, offering detailed information on its biochemical pathways and experimental protocols for its study.

Chemical Structure and Identification

(+/-)-Felinine is the racemic mixture of the naturally occurring L-Felinine. Chemically, it is known as (2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid. The structure features a cysteine core with a substituted tertiary alcohol linked via a thioether bond.

Table 1: Chemical Identifiers of (+/-)-Felinine

Identifier	Value
IUPAC Name	(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid
Chemical Formula	C ₈ H ₁₇ NO ₃ S
CAS Number	471-09-0
Molecular Weight	207.29 g/mol
InChI Key	IFERABFGYYJODC-LURJTMIESA-N
SMILES	CC(C)(CCO)SC--INVALID-LINK--N

Physicochemical Properties

The physical and chemical properties of felinine are essential for understanding its stability, solubility, and behavior in biological systems.

Table 2: Physicochemical Properties of (+/-)-Felinine

Property	Value	Reference
Melting Point	162-164 °C	[1]
Boiling Point	359.6 °C at 760 mmHg	[1]
Solubility	Soluble in DMSO. Water-soluble.	[2][3]
Density	1.213 g/cm ³	[1]
pKa (carboxyl group)	~2.1	[3]
pKa (amino group)	~9.2	[3]
LogP	0.99280	[1]
Vapour Pressure	1.28E-06 mmHg at 25°C	[1]
Flash Point	171.3 °C	[1]
Exact Mass	207.0929 g/mol	[2]

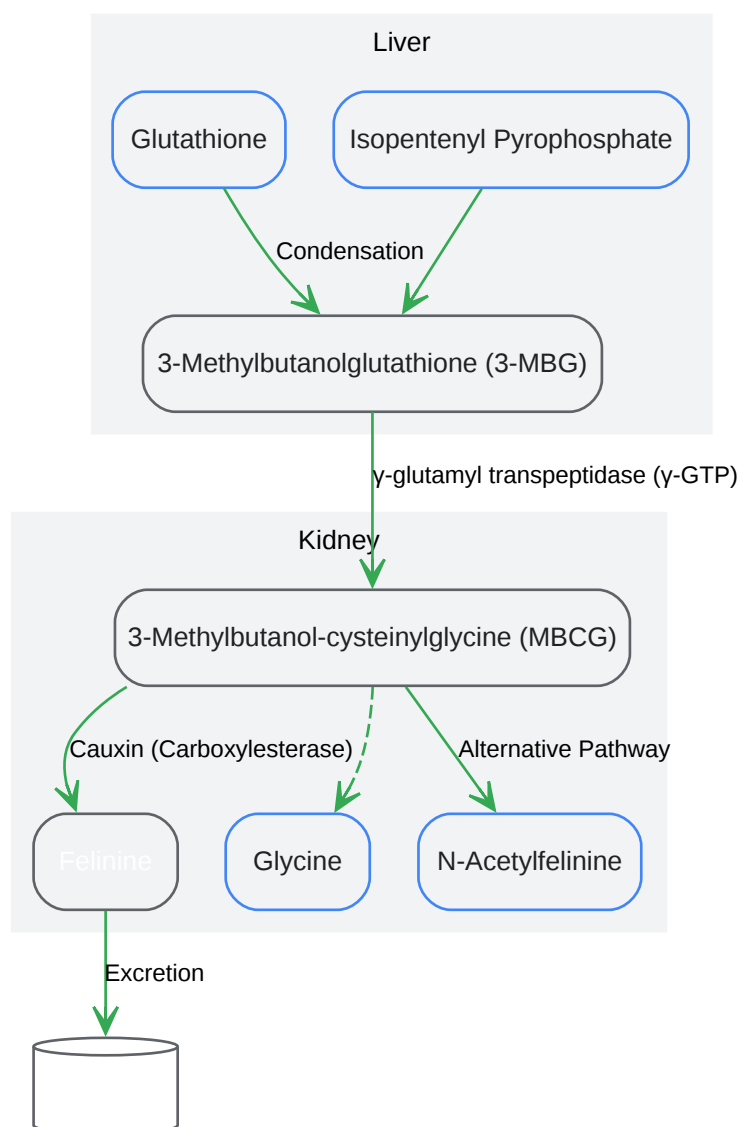
Biosynthesis of Felinine

Felinine is synthesized in a multi-step enzymatic pathway that primarily occurs in the liver and kidneys of cats.^{[4][5]} The biosynthesis is influenced by hormones, particularly testosterone, leading to significantly higher concentrations in the urine of intact male cats.^[3]

The key steps in the biosynthesis of felinine are:

- **Formation of 3-Methylbutanolglutathione (3-MBG):** The pathway begins in the liver with the condensation of glutathione and isopentenyl pyrophosphate to form 3-MBG.^[4]
- **Conversion to 3-Methylbutanol-cysteinylglycine (MBCG):** In the kidneys, the enzyme γ -glutamyl transpeptidase (γ -GTP) acts on 3-MBG to produce MBCG.^[4]
- **Hydrolysis to Felinine:** The final step involves the hydrolysis of MBCG by the enzyme cauxin (a carboxylesterase) to yield felinine and glycine.^{[4][5]}

An alternative pathway can lead to the formation of N-acetylfelinine from MBCG.^[4]



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Caption: Biosynthesis pathway of Felinine.

Biological Function and Significance

Felinine itself is a non-volatile amino acid. Its primary biological role is as a precursor to volatile sulfur-containing compounds, most notably 3-mercapto-3-methylbutan-1-ol (MMB).[4] MMB is a key component of the characteristic odor of cat urine and is thought to function as a pheromone involved in territorial marking and chemical communication between cats.[4] The levels of felinine and its volatile derivatives are significantly higher in intact male cats, suggesting a role in reproductive signaling.[3]

Table 3: Urinary Concentrations of Felinine in Domestic Cats

Cat Demographics	Urinary Felinine Concentration ($\mu\text{mol/L}$)	Reference
Intact Males	210 ± 45	[3]
Neutered Males	62 ± 18	[3]
Intact Females	85 ± 22	[3]
Spayed Females	58 ± 15	[3]

Experimental Protocols

Quantification of Felinine and its Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of felinine, 3-methylbutanol-glutathione (MBG), 3-methylbutanol-cysteinylglycine (MBCG), and N-acetylfelinine in various biological matrices.[6]

Sample Preparation (General Procedure):

- Homogenize tissue samples in an appropriate buffer.
- Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant and dry it under vacuum.
- Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters:

- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column is typically used.

- **Mobile Phase:** A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- **Ionization:** Electrospray ionization (ESI) in positive mode.

Note: Specific parameters such as gradient profile, flow rate, and MRM transitions need to be optimized for the specific instrument and analytes of interest.

In Vitro Enzyme Assay for Cauxin Activity

This assay measures the hydrolytic activity of cauxin on its substrate, 3-methylbutanol-cysteinyglycine (3-MBCG).[\[7\]](#)

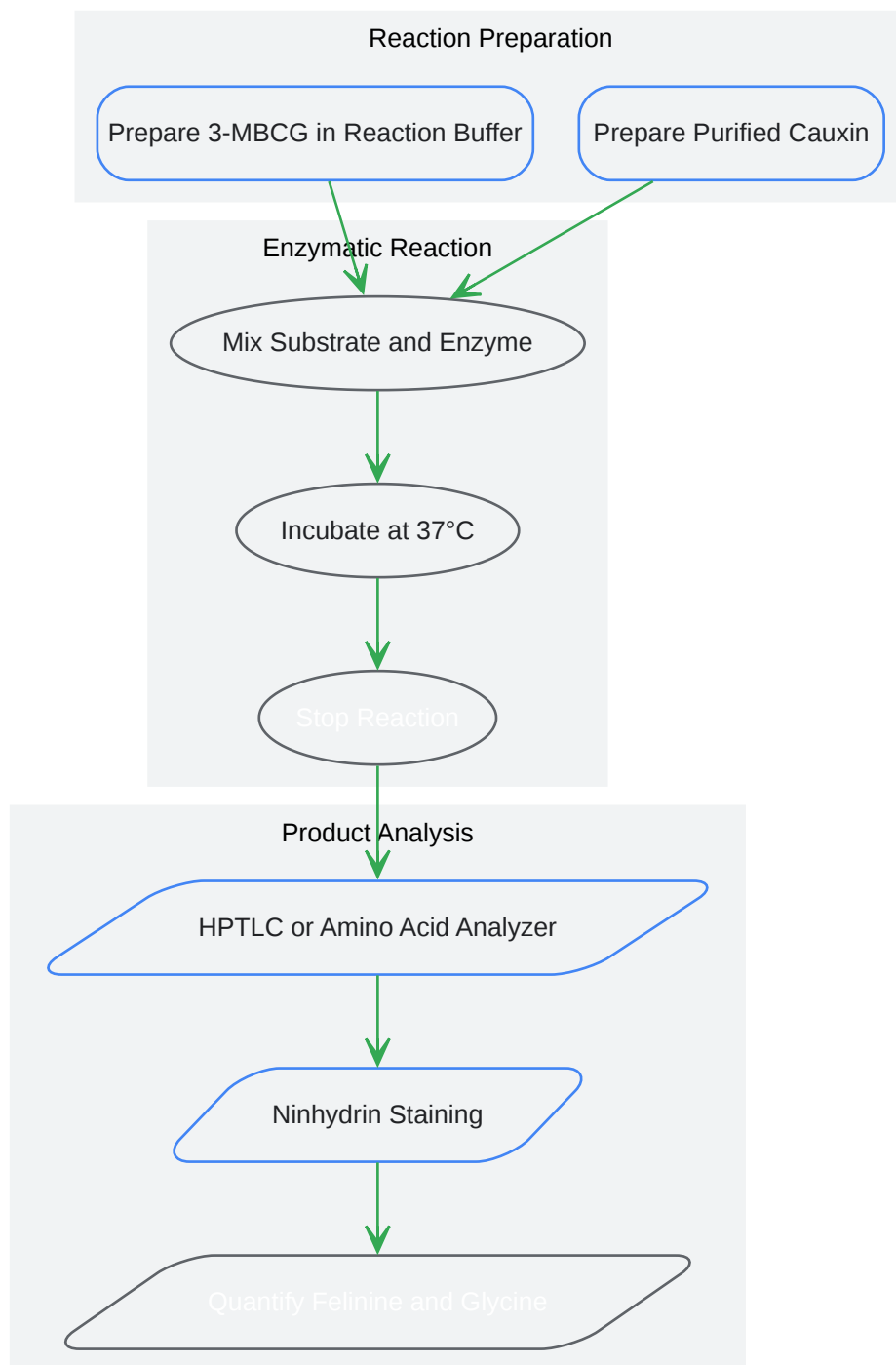
Materials:

- Purified cauxin enzyme.
- 3-Methylbutanol-cysteinyglycine (3-MBCG) substrate.
- Reaction buffer (e.g., Tris-HCl buffer, pH 7.5).
- High-performance thin-layer chromatography (HPTLC) system or an amino acid analyzer.
- Ninhydrin reagent for visualization.

Procedure:

- Prepare a reaction mixture containing the reaction buffer and 3-MBCG.
- Initiate the reaction by adding a known amount of purified cauxin.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.
- Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

- Analyze the reaction products (felinine and glycine) by HPTLC or an amino acid analyzer.
- For HPTLC, spot the reaction mixture on a silica gel plate, develop the chromatogram, and visualize the spots by spraying with ninhydrin reagent.
- Quantify the product formation by comparing the spot intensity to known standards.



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Caption: Experimental workflow for the in vitro cauxin enzyme assay.

Conclusion

(+/-)-Felinine is a fascinating and biologically significant molecule that serves as a cornerstone of feline chemical communication. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and biosynthesis. The outlined experimental protocols offer a starting point for researchers interested in further investigating the role of felinine and its derivatives in feline physiology and behavior. Further research into the specific enzymes and regulatory mechanisms involved in felinine metabolism will undoubtedly provide deeper insights into the complex world of animal chemical signaling and may open new avenues for applications in animal welfare and pest management.

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